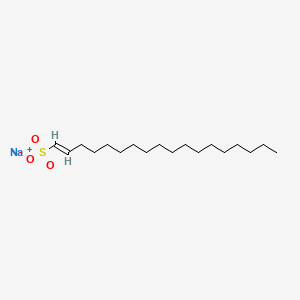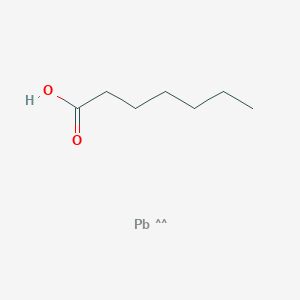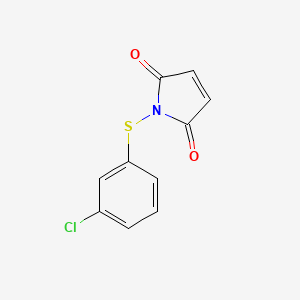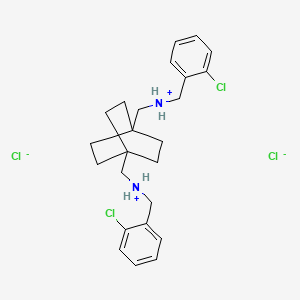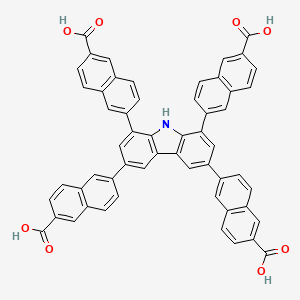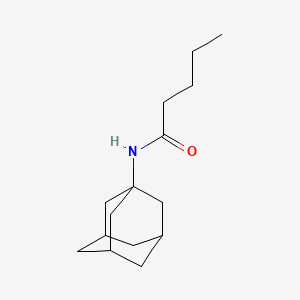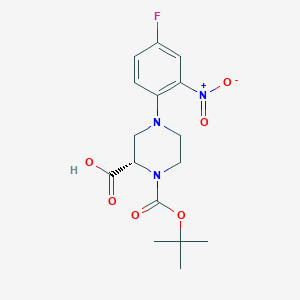
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Piperazine Formation: Formation of the piperazine ring through cyclization reactions.
Protection: Introduction of the tert-butoxy-carbonyl (Boc) protecting group to the piperazine nitrogen.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions on the aromatic ring.
Deprotection: Removal of the Boc protecting group under acidic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides such as lithium aluminum hydride.
Substitution: Reagents such as halides or organometallic compounds can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while deprotection would yield the free amine form of the piperazine derivative.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving piperazine derivatives.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry: Applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-4-(4-Fluorophenyl)piperazine-2-carboxylic acid: Lacks the nitro and Boc groups.
(S)-4-(4-Nitrophenyl)piperazine-2-carboxylic acid: Lacks the fluorine and Boc groups.
(S)-4-(4-Fluoro-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the Boc group.
Uniqueness
(S)-4-(4-Fluoro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the fluorine and nitro groups on the aromatic ring, as well as the Boc protecting group on the piperazine nitrogen. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
属性
分子式 |
C16H20FN3O6 |
|---|---|
分子量 |
369.34 g/mol |
IUPAC 名称 |
(2S)-4-(4-fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20FN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)11-5-4-10(17)8-12(11)20(24)25/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI 键 |
IXIYSAJIPHUATO-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


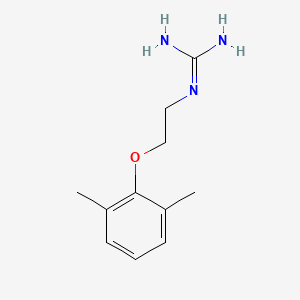
![3-methoxy-4-[5-(2-methylphenyl)pentoxy]aniline](/img/structure/B13733780.png)
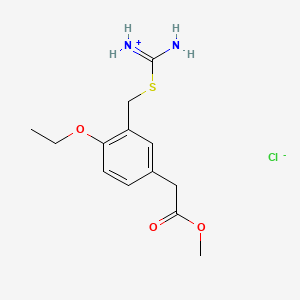
![5-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B13733792.png)

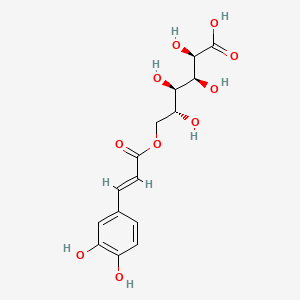
![zinc;1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-ol;zinc;acetate;dihexafluorophosphate](/img/structure/B13733820.png)
